Product packaging for Rubidium hydrogen sulfate(Cat. No.:CAS No. 15587-72-1)

Rubidium hydrogen sulfate

Cat. No.: B101858
CAS No.: 15587-72-1
M. Wt: 183.55 g/mol
InChI Key: XNNUAZGCOYTNQE-UHFFFAOYSA-N
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Description

Contextualization within Alkali Metal Hydrogen Sulfates

Rubidium hydrogen sulfate (B86663) belongs to the alkali metal hydrogen sulfate family, a group of compounds with the general formula MHSO₄, where M is an alkali metal such as lithium, sodium, potassium, rubidium, or caesium. wikipedia.orgbritannica.com These elements, constituting Group 1 of the periodic table, are characterized by having a single electron in their outermost shell, which they readily lose to form a +1 cation. wikipedia.orglibretexts.org This shared electronic configuration results in the alkali metals exhibiting well-defined trends in their chemical and physical properties. wikipedia.org

The hydrogen sulfate (HSO₄⁻) anion can act as both a proton donor (acid) and acceptor (base). vedantu.com The combination of an alkali metal cation with the hydrogen sulfate anion forms a class of compounds that has been extensively studied for their structural and dielectric properties. Rubidium hydrogen sulfate's crystals are isomorphous with those of ammonium (B1175870) hydrogen sulfate (NH₄HSO₄), meaning they share a similar crystal structure. wikipedia.orgwikiwand.com This similarity has prompted comparative studies to understand the influence of the cation on the compound's physical behavior. researchgate.net Like potassium and caesium, rubidium is also known to form another related hydrogen sulfate compound, Rb₃H(SO₄)₂. wikipedia.orgmdpi.com

Significance of this compound in Condensed Matter Physics and Materials Science

The primary significance of this compound in condensed matter physics stems from its ferroelectric properties. researchgate.net Below a transition temperature of approximately -15°C (258 K), RbHSO₄ exhibits ferroelectricity, a state of spontaneous electric polarization that can be reversed by an external electric field. researchgate.netacs.org The transition is from a higher-symmetry paraelectric phase at room temperature to a lower-symmetry ferroelectric phase at low temperatures. researchgate.nettandfonline.com

This ferroelectric phase transition is a subject of intense research. Studies have shown that it is an order-disorder type transition, driven by the ordering of the hydrogen sulfate (HSO₄⁻) ions within the crystal lattice. researchgate.netjst.go.jp High-pressure studies using techniques like Raman spectroscopy have further illuminated the mechanisms, revealing phase transitions at pressures around 0.3 GPa and 2.4 GPa, which involve significant changes in vibrational frequencies and a potential lowering of crystal symmetry. researchgate.netacs.orgacs.org

These unique properties make this compound a model system for studying the fundamental physics of phase transitions. In materials science, ferroelectric materials are essential for various electronic applications, including sensors, actuators, and non-volatile memory devices. Furthermore, research has explored the incorporation of this compound into specialty glasses to enhance their thermal and optical properties.

Historical Perspectives on Key Research Milestones in this compound Studies

The history of this compound is intrinsically linked to the discovery of its constituent element, rubidium. In 1861, German chemists Robert Bunsen and Gustav Kirchhoff discovered rubidium in the mineral lepidolite (B1170510) using the then-newly developed technique of flame spectroscopy. wikipedia.orgnih.govlivescience.com They named the element after the Latin word rubidus ("deep red") because of the prominent red lines in its emission spectrum. nih.govshef.ac.uk

While the initial synthesis of RbHSO₄ is less documented, significant scientific inquiry into its properties began in the mid-20th century. A pivotal milestone was the discovery of its ferroelectric nature by R. Pepinsky and K. Vedam around 1960. researchgate.netacs.orgtandfonline.com Their work established the critical temperature for the phase transition and identified the change in crystal symmetry. acs.org

Subsequent research focused on elucidating the crystal structure in its different phases. In 1975, J. P. Ashmore and H. E. Petch conducted important studies on the structure of RbHSO₄ in its paraelectric phase. tandfonline.com Over the decades, advancements in diffraction techniques, such as X-ray and neutron diffraction, have allowed for increasingly precise redeterminations of the crystal structure at various temperatures, resolving earlier debates about the ordering of the sulfate groups. tandfonline.comtandfonline.com More recent investigations have employed high-pressure techniques to explore the compound's behavior under extreme conditions, leading to the discovery of new pressure-induced phase transitions and providing deeper insight into the microscopic mechanisms governing its ferroelectric properties. acs.orgacs.org

Interactive Data Tables

Below are tables summarizing key data from research on this compound.

Table 1: Crystallographic Data for this compound

This table presents the crystal structure parameters for the paraelectric (room temperature) and ferroelectric phases of RbHSO₄.

PhaseTemperatureSpace Groupa (Å)b (Å)c (Å)β (°)Source(s)
Paraelectric293 KP2₁/n14.35034.618714.3933118.03 tandfonline.comtandfonline.com
Ferroelectric200 KPn14.26674.587814.2924118.01 tandfonline.comtandfonline.com

Table 2: Physical and Thermodynamic Properties of this compound

This table lists fundamental physical and thermodynamic constants for RbHSO₄.

PropertyValueUnitSource(s)
Molar Mass182.54 g/mol wikipedia.org
Density2.89g/cm³ wikipedia.org
Melting Point214°C wikipedia.org
Standard Enthalpy of Formation (ΔH°f)-1166kJ/mol wikipedia.orgwikiwand.com
Enthalpy of Solution15.62kJ/mol wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula H2O4RbS B101858 Rubidium hydrogen sulfate CAS No. 15587-72-1

Properties

CAS No.

15587-72-1

Molecular Formula

H2O4RbS

Molecular Weight

183.55 g/mol

IUPAC Name

hydrogen sulfate;rubidium(1+)

InChI

InChI=1S/H2O4S.Rb/c1-5(2,3)4;/h(H2,1,2,3,4);

InChI Key

XNNUAZGCOYTNQE-UHFFFAOYSA-N

SMILES

OS(=O)(=O)[O-].[Rb+]

Isomeric SMILES

OS(=O)(=O)[O-].[Rb+]

Canonical SMILES

OS(=O)(=O)O.[Rb]

Other CAS No.

15587-72-1

Synonyms

rubidium sulfate

Origin of Product

United States

Synthesis and Crystal Growth Methodologies for Rubidium Hydrogen Sulfate

Aqueous Solution-Based Crystal Growth Techniques

The most common and accessible methods for synthesizing rubidium hydrogen sulfate (B86663) involve reactions in aqueous solutions. These techniques allow for good control over stoichiometry and crystallization conditions, making them suitable for laboratory-scale production of single crystals.

The slow evaporation solution technique is a widely successful method for growing high-quality single crystals from a solution. umass.edursc.org The fundamental principle involves dissolving the synthesized RbHSO₄ salt in a suitable solvent, typically deionized water, to create a saturated or near-saturated solution. This solution is then left undisturbed in a controlled environment, allowing the solvent to evaporate slowly over time. As the solvent evaporates, the solution becomes supersaturated, leading to the nucleation and subsequent growth of crystals. umass.edu

For the growth of rubidium hydrogen sulfate crystals, a saturated solution is prepared and filtered to remove any particulate impurities that could act as unwanted nucleation sites and degrade the quality of the resulting crystals. semanticscholar.org The rate of evaporation is a critical parameter and can be controlled by adjusting the opening of the container, for instance, by covering it with parafilm and piercing a few small holes. umass.edu The process is typically carried out at a constant temperature in an area free from mechanical disturbances to prevent the formation of polycrystalline material or crystals with a high density of defects. umass.edu Crystals are harvested after a growth period that can span several days to weeks, depending on the desired size. semanticscholar.orgsciensage.info

The synthesis of pure this compound requires careful control over the stoichiometry of the reactants. Several chemical reactions can be employed, with the most common starting materials being rubidium sulfate (Rb₂SO₄), rubidium carbonate (Rb₂CO₃), or rubidium chloride (RbCl), which are reacted with sulfuric acid (H₂SO₄). wikipedia.org

One primary synthesis route involves the reaction of rubidium sulfate with sulfuric acid. wikipedia.org The balanced chemical equation for this reaction is: Rb₂SO₄ + H₂SO₄ → 2 RbHSO₄

Alternatively, rubidium carbonate can be neutralized with sulfuric acid. To ensure the reaction goes to completion and to prevent unreacted rubidium carbonate from remaining in the final product, a slight excess of sulfuric acid is often used. An optimal molar ratio of Rb₂CO₃ to H₂SO₄ is reported to be in the range of 1:1.05 to 1:1.10.

Another established method is the reaction of rubidium chloride with warm sulfuric acid. wikipedia.orgwikiwand.com This reaction produces this compound and hydrogen chloride gas, which must be managed appropriately. wikipedia.org

A summary of common stoichiometric reactions for the synthesis of this compound is provided below.

Reactant 1 Reactant 2 Product(s) Molar Ratio (Reactant 1:Reactant 2) Reference
Rubidium Sulfate (Rb₂SO₄) Sulfuric Acid (H₂SO₄) This compound (RbHSO₄) 1:1 wikipedia.org
Rubidium Carbonate (Rb₂CO₃) Sulfuric Acid (H₂SO₄) This compound (RbHSO₄), Carbon Dioxide (CO₂), Water (H₂O) ~1:1.1
Rubidium Chloride (RbCl) Sulfuric Acid (H₂SO₄) This compound (RbHSO₄), Hydrogen Chloride (HCl) 1:1.1 wikipedia.org

Non-Aqueous and High-Temperature Synthetic Routes for this compound

Beyond aqueous methods, alternative synthetic routes exist for producing this compound. These methods can be advantageous in specific contexts, such as when starting from different precursors or aiming for specific product forms.

A notable high-temperature method involves the thermal decomposition of rubidium disulfate (Rb₂S₂O₇). This reaction requires precise temperature control, typically in the range of 300–400°C, to yield this compound. Conversely, heating this compound will cause it to decompose back into rubidium disulfate and water. wikipedia.org

Another synthetic pathway is the hydrolysis of rubidium disulfate, which can be performed in the absence of excess humidity: wikipedia.orgwikiwand.comRb₂S₂O₇ + H₂O → 2 RbHSO₄

While the primary synthesis is typically aqueous, non-aqueous solvents play a role in the purification of the final product. Recrystallization from anhydrous ethanol (B145695) is a documented method for purifying RbHSO₄, effectively removing residual impurities such as sodium, potassium, and calcium ions.

Influence of Growth Parameters on Crystalline Quality and Morphology of this compound

The quality, size, and shape (morphology) of this compound crystals are highly dependent on the specific parameters maintained during the synthesis and growth processes. Controlling these variables is essential for obtaining large, transparent crystals with minimal defects, which are necessary for detailed structural and physical property analysis.

Key parameters that influence the crystalline quality include:

Temperature: The reaction temperature can affect reaction rates and the formation of side products. For the synthesis from rubidium carbonate and sulfuric acid, a temperature range of 25–30°C is recommended to minimize side reactions.

Pressure: During crystallization by evaporation, the pressure above the solution can control the evaporation rate and, consequently, the crystal size. Evaporation under reduced pressure (e.g., 0.1–0.5 MPa) is a technique used to control this aspect.

Reactant Purity: The purity of the initial materials is crucial. Using technical-grade reactants can introduce impurities into the crystal lattice. For applications requiring high-purity crystals, a multi-step synthesis involving the purification of intermediates, such as converting technical-grade rubidium carbonate to a high-purity form via a hydrogen tartrate intermediate, can be employed.

pH of the Solution: The acidity of the growth solution, influenced by the stoichiometric ratio of acid to base, is critical. Maintaining the correct pH is necessary to prevent the co-precipitation of other salts, such as rubidium sulfate (Rb₂SO₄).

Cooling Rate: In crystallization methods that involve cooling a saturated solution, the rate of cooling is a determining factor for crystal quality. A slow cooling rate, such as 0.5°C per hour, is recommended to ensure homogeneous growth and minimize the incorporation of defects.

The table below summarizes the impact of key growth parameters on the synthesis and crystallization of this compound.

ParameterOptimal Range/ValueImpact on Yield/Purity/QualityReference
Rb₂CO₃:H₂SO₄ Molar Ratio1:1.05–1:1.10Prevents unreacted Rb₂CO₃ and formation of byproducts.
Reaction Temperature25–30°CMinimizes side reactions during synthesis.
Evaporation Pressure0.1–0.5 MPaControls the rate of solvent removal, influencing crystal size.
Cooling RateSlow (e.g., 0.5°C/hr)Ensures homogeneous growth and minimizes defects.

Crystallographic Investigations and Structural Analysis of Rubidium Hydrogen Sulfate

Fundamental Crystal Structures of Rubidium Hydrogen Sulfate (B86663)

Rubidium hydrogen sulfate (RbHSO₄) is a notable member of the family of hydrogen-bonded ferroelectric materials. Its phase transitions and structural characteristics have been the subject of extensive research, revealing complex relationships between atomic arrangement, temperature, and ferroelectric properties. The compound undergoes a second-order ferroelectric phase transition, shifting from a paraelectric phase at room temperature to a ferroelectric phase upon cooling. tandfonline.com

At ambient temperature (293 K), this compound exists in a paraelectric phase. tandfonline.comscribd.com The crystal structure is monoclinic, belonging to the centrosymmetric space group P2₁/n. tandfonline.comresearchgate.net This phase is characterized by a specific arrangement of rubidium cations and hydrogen sulfate anions in the unit cell. The structure consists of two crystallographically independent molecules in the asymmetric unit. researchgate.net The sulfate tetrahedra are linked by acentrically ordered hydrogen bonds. researchgate.net

Redetermination of the crystal structure at room temperature has provided precise lattice parameters, confirming the monoclinic system. tandfonline.comresearchgate.net These studies have been crucial in resolving earlier debates about potential disorder in this phase. tandfonline.com While initial models suggested some disorder, more recent and detailed analyses using single-crystal X-ray diffraction have indicated that the sulfate groups are, in fact, ordered in the paraelectric phase. tandfonline.comresearchgate.net

Crystallographic Data for Paraelectric RbHSO₄ at 293 K tandfonline.comresearchgate.net
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)14.3503(14)
b (Å)4.6187(4)
c (Å)14.3933(14)
β (°)118.03(1)

Upon cooling to below its Curie temperature of approximately 264 K, this compound transitions into a ferroelectric phase. ed.ac.uk This transition involves a change in crystal symmetry from the centrosymmetric P2₁/n space group to the noncentrosymmetric (polar) space group Pn. tandfonline.comresearchgate.netresearchgate.net The loss of the center of symmetry is a key feature that permits the development of spontaneous polarization along the c-axis, the defining characteristic of the ferroelectric state. tandfonline.com

The structure of the ferroelectric phase, determined at 200 K, shows distinct distortions in the sulfate groups compared to the paraelectric phase. tandfonline.comresearchgate.net The transition is considered to be of the order-disorder type, primarily driven by the ordering of the HSO₄⁻ ions. tandfonline.com

Crystallographic Data for Ferroelectric RbHSO₄ at 200 K tandfonline.comresearchgate.net
ParameterValue
Crystal SystemMonoclinic
Space GroupPn
a (Å)14.2667(12)
b (Å)4.5878(4)
c (Å)14.2924(12)
β (°)118.01(1)

The mechanism of the ferroelectric phase transition in RbHSO₄ is intricately linked to the ordering and disordering of specific atomic groups within the crystal lattice.

A significant feature of the paraelectric phase is the disorder associated with the oxygen atoms of one of the two independent sulfate groups. researchgate.nettandfonline.com Specifically, two oxygen atoms of one HSO₄⁻ moiety exhibit disorder, occupying split positions. tandfonline.comed.ac.uktandfonline.com This means that the sulfate ion can adopt one of two possible orientations with equal probability. tandfonline.comjps.jp This disordered behavior is a precursor to the ordered state in the ferroelectric phase; the low-temperature ferroelectric structure is similar to one of the two disordered arrangements seen in the paraelectric phase. tandfonline.com The phase transition is therefore dominated by the disordered motion of the SO₄ ion. tandfonline.com Neutron and X-ray diffraction studies have confirmed this order-disorder origin of the ferroelectric transition. ed.ac.uk

In a striking contrast to many other hydrogen-bonded ferroelectric materials, such as its isomorph NH₄HSO₄, the hydrogen atoms in this compound are well-defined and ordered in the paraelectric phase. researchgate.neted.ac.uknih.gov Neutron diffraction studies have been pivotal in confirming that the hydrogen atoms occupy single, well-defined positions and are not part of a disordered double-well potential. ed.ac.ukresearchgate.net This finding is significant because in many similar compounds, the ordering of disordered hydrogen atoms is the primary driver of the ferroelectric transition. In RbHSO₄, however, the transition mechanism is centered on the ordering of the heavier sulfate group, while the hydrogen atoms maintain an ordered arrangement across the phase transition. researchgate.neted.ac.ukresearchgate.net

Atomic Ordering and Disorder Phenomena in this compound

Hydrogen Bonding Networks and Intermolecular Interactions in this compound

The crystal structure of this compound is characterized by infinite chains of hydrogen-bonded hydrogen sulfate (HSO₄⁻) anions. ed.ac.uk These chains run parallel to the b-axis of the crystal. ed.ac.ukresearchgate.net The structure contains two distinct types of acentric hydrogen bonds that link the SO₄ tetrahedra together. tandfonline.com

In the ferroelectric phase at 150 K, these chains exhibit O-H···O hydrogen bonds with similar O···H distances of 1.551(6) Å and 1.580(7) Å. ed.ac.uk However, the O-H···O angles differ slightly, measuring 174.2(7)° and 172.7(6)°, which reflects the two different orientations adopted by the sulfate anions after cooling into the ordered phase. ed.ac.uk The S-O bond involved in the hydrogen bridge is elongated relative to the other three S-O bonds in the tetrahedron. ed.ac.uk These hydrogen-bonded chains of HSO₄⁻ anions are arranged in parallel with ribbons of rubidium (Rb⁺) atoms. ed.ac.uk Each rubidium atom is coordinated by ten oxygen atoms from six surrounding HSO₄⁻ anions, creating a complex three-dimensional network. ed.ac.uk The proton mobility within these hydrogen-bonding networks at elevated temperatures is a key property of this class of materials.

OH···O Hydrogen Bonds and Structural Integrity

The strength and geometry of these hydrogen bonds play a pivotal role in the properties of this compound. The O-H···O bonds can be characterized as strong, a feature common in partially protonated oxoanions like hydrogen sulfates. nih.govresearchgate.net The donor-acceptor distances in these bonds are a key parameter in understanding their strength. researchgate.net

Changes in Hydrogen Bonding Donor–Acceptor Distances Under Pressure

The application of external pressure provides a powerful tool to probe the nature of hydrogen bonds in this compound. Studies have shown that as pressure increases, the donor-acceptor distances (D···A) in the OH···O hydrogen bonds undergo significant changes. researchgate.net In the initial phase (Phase I), there are two distinct symmetry-independent hydrogen-bonded chains. As pressure is applied, the D···A distances in these chains decrease, indicating a strengthening of the hydrogen bonds. researchgate.net This compression of the hydrogen bonds is a key factor in the pressure-induced phase transitions observed in the material. researchgate.netresearchgate.net Further increases in pressure lead to transitions to Phase II and then Phase III, each characterized by different hydrogen bonding arrangements and distances. researchgate.net For instance, a transition to a ferroelectric phase is observed below 1 GPa, which is associated with ordering of the HSO₄⁻ ions. researchgate.netresearchgate.net

Table 1: Pressure-Dependent Changes in Hydrogen Bond Donor-Acceptor Distances
PhasePressure RangeHydrogen Bond ChainDonor-Acceptor Distance (Å)
Phase IAmbientChain 1Varies
Phase IAmbientChain 2Varies
Phase II> 0.3 GPa-Decreases from Phase I
Phase III> 2.4 GPa-Further decreases

This table illustrates the qualitative changes in the donor-acceptor distances of the hydrogen bonds in RbHSO₄ as a function of applied pressure, leading to different phases. Specific numerical values vary within each phase and with increasing pressure.

Rubidium Coordination Environments and Bond-Valence-Sum Calculations

The rubidium (Rb⁺) cations in the crystal lattice are coordinated by oxygen atoms from the surrounding hydrogen sulfate groups. In the paraelectric phase, there are two inequivalent Rb⁺ sites. One Rb⁺ site is coordinated to ten oxygen atoms, while the other is coordinated to nine oxygen atoms. materialsproject.org The Rb-O bond distances in these coordination polyhedra range from approximately 2.96 to 3.34 Å. materialsproject.org

Bond-valence-sum (BVS) calculations are a valuable tool for analyzing the coordination environments and validating the oxidation states of the ions in the crystal structure. govst.eduwikipedia.org The BVS model is based on the principle that the sum of the bond valences around an atom should be equal to its atomic valence. wikipedia.orgacs.org For this compound, BVS calculations have been used to discuss the change in the coordination of the Rb⁺ ion during phase transitions. researchgate.nettandfonline.com These calculations help to confirm the +1 oxidation state of rubidium and provide insights into the local structural distortions. govst.edugovst.edu

Table 2: Coordination of Rubidium Ions in Paraelectric RbHSO₄
Rb⁺ SiteCoordination NumberRb-O Bond Distance Range (Å)
Rb1102.96 - 3.33
Rb293.04 - 3.34

This table summarizes the coordination environments of the two inequivalent rubidium ions in the paraelectric phase of RbHSO₄, as determined by crystallographic studies. materialsproject.org

Crystal Structures of Mixed Cation Hydrogen Sulfate Systems (e.g., Rubidium-Ammonium Hydrogen Sulfate)

Introducing a second cation, such as ammonium (B1175870) (NH₄⁺), into the this compound lattice leads to the formation of mixed crystal systems, for example, Rb₀.₇(NH₄)₀.₃HSO₄. research-nexus.net The study of these mixed systems provides insights into how the structure and properties can be tuned by varying the cationic composition.

A key feature of the mixed rubidium-ammonium hydrogen sulfate structure is the intercalation of the rubidium and ammonium cations between chains formed by the hydrogen sulfate groups. research-nexus.net These HSO₄⁻ chains are linked by OH···O hydrogen bonds, and the cations occupy the spaces between these chains. research-nexus.net This chain-based arrangement is a common structural motif in hydrogen sulfate compounds. nih.govresearchgate.net The intercalation of different sized cations can lead to variations in the interlayer spacing and can influence the physical properties of the material. rhhz.net In the case of Rb₀.₇(NH₄)₀.₃HSO₄, the random distribution of Rb⁺ and NH₄⁺ cations within these intercalated positions distinguishes its structure from the more ordered arrangement in pure this compound. research-nexus.net

Phase Transitions in Rubidium Hydrogen Sulfate

Temperature-Dependent

Rubidium hydrogen sulfate (B86663) exhibits a distinct temperature-dependent phase transition from a paraelectric state to a ferroelectric state. This transition is a key characteristic of the compound and has been the subject of extensive research.

Paraelectric-Ferroelectric Transitions and Transition Order

At ambient pressure, RbHSO₄ undergoes a phase transition from a paraelectric phase (Phase I) to a ferroelectric phase (Phase II) upon cooling. The generally accepted Curie temperature for this transition is approximately 264 K. hpstar.ac.cn The paraelectric phase possesses a monoclinic crystal structure with the space group P2₁/n, while the ferroelectric phase has a Pn space group. aip.orgnih.gov This transition involves the loss of the 2₁ screw symmetry element. ed.ac.uk

The transition is characterized as a second-order phase transition, indicated by the continuous emergence of spontaneous polarization along the c-axis as the temperature is lowered below the Curie point. tandfonline.comnbuv.gov.ua Unlike its isomorphous counterpart, ammonium (B1175870) hydrogen sulfate (NH₄HSO₄), which displays two phase transitions, RbHSO₄ exhibits only this single ferroelectric-paraelectric transition down to -196°C. aip.orgresearchgate.net

Temperature-Dependent Phase Transition Parameters for RbHSO₄

ParameterValueReference
Transition Temperature (Curie Point)~264 K hpstar.ac.cnaip.org
Paraelectric Phase (Phase I) Space GroupP2₁/n aip.orgnih.gov
Ferroelectric Phase (Phase II) Space GroupPn aip.orgnih.gov
Transition OrderSecond-order tandfonline.comnbuv.gov.ua

Mechanism of Order-Disorder in Rubidium Hydrogen Sulfate Phase Transitions

The mechanism driving the ferroelectric phase transition in RbHSO₄ is primarily of an order-disorder type, linked to the behavior of the hydrogen sulfate (HSO₄⁻) ions. ed.ac.uktandfonline.com In the paraelectric phase, there is a disordered arrangement of the oxygen atoms within the HSO₄⁻ anions. hpstar.ac.cned.ac.uk Specifically, one of the two crystallographically independent sulfate groups exhibits this disorder. tandfonline.com

As the crystal is cooled through the transition temperature, these HSO₄⁻ ions undergo an ordering process, leading to a more defined and distorted arrangement in the ferroelectric phase. researchgate.nettandfonline.com This ordering of the HSO₄⁻ ions is considered the primary driver for the emergence of ferroelectricity. researchgate.net

Interestingly, unlike many other hydrogen-bonded ferroelectric materials, the hydrogen atoms in RbHSO₄ are well-defined and ordered even in the paraelectric phase. hpstar.ac.cned.ac.uk This finding distinguishes the transition mechanism in RbHSO₄ from that of materials where proton ordering within hydrogen bonds is the central mechanism. The transition is instead dominated by the rotational motion and subsequent ordering of the HSO₄⁻ chains. aip.orgnih.gov

Reversibility and Hysteresis in Thermal Phase Transitions

The thermal phase transition in this compound is reversible. However, like many first-order and some second-order phase transitions, it can exhibit thermal hysteresis, where the transition temperature upon cooling is different from the transition temperature upon heating. While the transition in RbHSO₄ is considered second-order, some studies on analogous systems and complex materials highlight that factors like impurities or structural defects can influence the hysteresis width. For instance, in certain solid solutions, the thermal hysteresis can be intentionally manipulated. aps.org In the context of RbHSO₄, detailed quantitative analysis of the thermal hysteresis loop is a subject of ongoing research to fully understand the dynamics of the phase transition.

Pressure-Induced

Applying hydrostatic pressure to this compound induces significant changes in its phase behavior, leading to new phases and alterations in its ferroelectric properties.

Ferroelectric Transition Under Hydrostatic Pressure

Hydrostatic pressure influences the ferroelectric phase transition in RbHSO₄. Studies have shown that the application of pressure can induce a ferroelectric phase transition at ambient temperature. hpstar.ac.cned.ac.uk High-pressure Raman spectroscopy and dielectric measurements have observed a transition at approximately 0.3 GPa, which is analogous to the temperature-induced ferroelectric transition. researchgate.netresearchgate.net Further increases in pressure lead to subsequent phase transitions. researchgate.net The transition pressure from the paraelectric Phase I to the ferroelectric Phase II has been more precisely defined by carrying out measurements at various pressure points, confirming the transition occurs below 1 GPa. hpstar.ac.cned.ac.ukresearchgate.net

High-Pressure Phases and Symmetry Revisions (e.g., Centrosymmetric Space Group P21/c)

Beyond the initial pressure-induced ferroelectric transition, RbHSO₄ transforms into a third, high-pressure phase (Phase III). hpstar.ac.cned.ac.uk This transition has been observed at around 2.4 GPa in Raman spectroscopy studies. researchgate.net

Crucially, the symmetry of this high-pressure phase has been revised. While earlier studies described it as monoclinic P2₁, more recent investigations combining high-pressure X-ray and neutron diffraction have revised the symmetry to the centrosymmetric space group P2₁/c. hpstar.ac.cned.ac.uktandfonline.com This change in symmetry to a centrosymmetric space group results in the suppression of ferroelectricity at high pressures. hpstar.ac.cned.ac.ukresearchgate.net The transition to Phase III involves a significant reorientation of the Rb⁺ cations and HSO₄⁻ anions, where the linear hydrogen-bonded chains along one crystallographic axis are broken and new zigzagging chains are formed along a different direction. researchgate.net

Pressure-Induced Phase Transitions in RbHSO₄

TransitionApproximate PressureResulting PhaseSpace GroupKey FeatureReference
Paraelectric (I) → Ferroelectric (II)~0.3 GPaFerroelectricPcInduction of ferroelectricity researchgate.netresearchgate.net
Ferroelectric (II) → High-Pressure (III)~2.4 GPaHigh-PressureP2₁/c (revised)Suppression of ferroelectricity hpstar.ac.cned.ac.ukresearchgate.net

Suppression of Ferroelectricity at High Pressures

The application of high pressure serves as a critical tool in modulating the ferroelectric properties of this compound, ultimately leading to the suppression of its spontaneous polarization. Extensive research, including high-pressure X-ray diffraction and Raman spectroscopy studies, has elucidated the mechanisms behind this phenomenon.

Under ambient pressure, RbHSO₄ transitions from a paraelectric phase to a ferroelectric phase at approximately 264 K. However, the application of pressure induces a series of phase transitions. A notable transition occurs at around 0.3 GPa, which is associated with the ordering of the HSO₄⁻ ions and is similar to the ferroelectric transition observed in dielectric measurements. researchgate.net As the pressure increases further, another structural phase transition is observed at approximately 2.4 GPa, indicated by significant changes in the vibrational frequencies of the sulfate groups. researchgate.net

A key finding from combined neutron Laue diffraction and high-pressure X-ray diffraction studies is that under applied pressure, RbHSO₄ transforms into a third, high-pressure phase. acs.orgacs.org This high-pressure phase possesses a centrosymmetric space group, P2₁/c. acs.orgiucr.org The presence of a center of symmetry is incompatible with the existence of a net spontaneous polarization, which is the defining characteristic of a ferroelectric material. Consequently, the transition to this centrosymmetric phase results in the suppression of ferroelectricity in this compound at high pressures. acs.orgiucr.org

The following table summarizes the pressure-induced phase transitions in this compound:

Pressure (GPa)Observed PhenomenonResulting Phase CharacteristicReference
~0.3HSO₄⁻ ion orderingFerroelectric Phase Transition researchgate.net
~1.0Phase transition noted in earlier X-ray and dielectric studies- researchgate.net
~2.4Significant changes in stretching and bending vibrational frequenciesStructural Phase Transition researchgate.net
High PressureTransformation to a new phaseSuppression of Ferroelectricity (Centrosymmetric P2₁/c space group) acs.orgiucr.org

Comparative Analysis of Phase Transition Mechanisms with Isomorphous Compounds (e.g., Ammonium Hydrogen Sulfate)

A comparative analysis of the phase transition mechanisms in this compound and its isomorphous counterpart, ammonium hydrogen sulfate (NH₄HSO₄), reveals fundamental differences in the underlying drivers of their ferroelectric behavior. While both belong to the same family of hydrogen-bonded ferroelectric materials, the role of the constituent ions in the phase transition is distinct.

A crucial distinction lies in the behavior of the hydrogen atoms within the crystal structure. In this compound, neutron diffraction studies have shown that the hydrogen atom positions are well-defined and ordered even in the paraelectric phase. acs.orgiucr.org This is in stark contrast to many other hydrogen-bonded ferroelectrics, including ammonium hydrogen sulfate, where an order-disorder mechanism of the hydrogen atoms is a key component of the ferroelectric transition.

In ammonium hydrogen sulfate, the ammonium ions (NH₄⁺) play a significant role in the phase transition. The ordering of the N-H…O hydrogen bonds is a primary factor in the onset of ferroelectricity. iucr.org Furthermore, studies on (NH₄)₃H(SO₄)₂ indicate that the phase evolution in the ammonium system involves a transformation to a higher symmetry space group that results in a disorder of the sulfate moiety. acs.orgnih.gov In contrast, for this compound, the distortion of the SO₄ tetrahedra and the coordination around the rubidium ion are the controlling factors in its phase evolution. acs.orgnih.gov

Ammonium hydrogen sulfate exhibits a more complex series of phase transitions, with a ferroelectric phase existing between two non-ferroelectric phases at different temperatures. jps.jp The application of pressure on NH₄HSO₄ also leads to an increase in the phase transition temperatures. jps.jp

The table below provides a comparative overview of the phase transition mechanisms in this compound and Ammonium Hydrogen Sulfate:

FeatureThis compound (RbHSO₄)Ammonium Hydrogen Sulfate (NH₄HSO₄)Reference
Primary Transition Driver Distortion of SO₄ tetrahedra and coordination around the Rb⁺ ion.Ordering of N-H…O hydrogen bonds and involvement of NH₄⁺ ions. acs.orgiucr.orgnih.gov
Hydrogen Atom Behavior in Paraelectric Phase OrderedDisordered (order-disorder mechanism) acs.orgiucr.org
Sulfate Moiety at High Temperature -Becomes disordered in a higher symmetry space group. acs.orgnih.gov
Ferroelectric Phase Sequence Single transition to a ferroelectric phase at low temperature.Ferroelectric phase exists between two non-ferroelectric phases. jps.jp

Advanced Spectroscopic Characterization of Rubidium Hydrogen Sulfate

X-ray Diffraction Studies on Rubidium Hydrogen Sulfate (B86663)

X-ray diffraction (XRD) is a cornerstone technique for characterizing the atomic and molecular structure of crystalline materials like rubidium hydrogen sulfate. By analyzing the angles and intensities of diffracted X-ray beams, researchers can determine the arrangement of atoms within the crystal lattice.

Single crystal X-ray diffraction offers high-resolution structural information. Studies on RbHSO₄ have revealed that at room temperature, it possesses a monoclinic crystal structure. researchgate.nettandfonline.com The space group has been identified as P2₁/n, with two crystallographically independent RbHSO₄ molecules in the asymmetric unit. researchgate.nettandfonline.com

A key finding from these studies is the ordered nature of the sulfate groups at room temperature, which contrasts with some earlier reports that suggested a disordered model. researchgate.nettandfonline.com The structure consists of sulfate tetrahedra linked by hydrogen bonds. researchgate.net Upon cooling to 200 K, RbHSO₄ undergoes a phase transition to a ferroelectric phase. researchgate.nettandfonline.com This low-temperature phase is characterized by a non-centrosymmetric space group, Pn, and distorted sulfate groups. researchgate.nettandfonline.com

Table 1: Crystallographic Data for this compound from Single Crystal X-ray Diffraction

Parameter 293 K (Paraelectric Phase) 200 K (Ferroelectric Phase)
Crystal System Monoclinic Monoclinic
Space Group P2₁/n Pn
a (Å) 14.3503(14) 14.2667(12)
b (Å) 4.6187(4) 4.5878(4)
c (Å) 14.3933(14) 14.2924(12)
β (°) 118.03(1) 118.01(1)
Z 8 8

Data sourced from Nalini & Row (2003). researchgate.nettandfonline.com

Powder X-ray diffraction (PXRD) is a versatile technique used for identifying crystalline phases and determining lattice parameters. In the context of RbHSO₄, PXRD has been crucial for confirming the composition of synthesized crystals and for tracking changes in the crystal structure under different conditions. tandfonline.comunito.it The technique allows for the calculation of lattice parameters—the dimensions of the unit cell—which are sensitive to factors like temperature and pressure. rigaku.com By comparing the experimental diffraction pattern to known patterns, the crystalline phase of the material can be identified. unito.it

Variable-temperature PXRD is a powerful tool for studying phase transitions. By collecting diffraction patterns at different temperatures, changes in the crystal structure can be observed. For RbHSO₄, variable-temperature PXRD studies have indicated a potential reduction in symmetry at temperatures above 393 K, suggesting a high-temperature phase transition. researchgate.nettandfonline.com This technique is also instrumental in observing the well-known paraelectric-to-ferroelectric phase transition that occurs around 264 K. hpstar.ac.cned.ac.uk

The application of high pressure can induce significant changes in the crystal structure of materials. High-pressure X-ray diffraction studies on RbHSO₄ have revealed a complex phase behavior. Under applied pressure, RbHSO₄ first undergoes a transition to its ferroelectric phase before transforming into a third, high-pressure phase. hpstar.ac.cned.ac.ukresearchgate.net This high-pressure phase has been identified as having a centrosymmetric space group, P2₁/c, which results in the suppression of ferroelectricity at high pressures. hpstar.ac.cned.ac.uk The transition to this high-pressure phase was observed at pressures around 1 GPa. researchgate.net

Table 2: High-Pressure Phase of this compound

Pressure (GPa) Crystal System Space Group a (Å) b (Å) c (Å) γ (°)
0.96 Monoclinic P112₁ ~7.354 ~7.354 7.758 110.84
1.00 Monoclinic P112₁ ~7.354 ~7.354 7.758 110.84

Data sourced from Asahi & Hasebe (1996) as cited in a related study. researchgate.net Note that a more recent study revised the space group to P2₁/c. hpstar.ac.cned.ac.uk

Neutron Diffraction Investigations of this compound

Neutron diffraction provides complementary information to X-ray diffraction, particularly in locating light atoms like hydrogen. This is because neutrons scatter from atomic nuclei, and the scattering length of hydrogen is comparable to that of heavier atoms.

Neutron Laue diffraction has been employed to precisely determine the positions of hydrogen atoms (protons) in the crystal structure of RbHSO₄. hpstar.ac.cned.ac.ukresearchgate.net A significant finding from these studies is that the hydrogen atom positions are well-defined and ordered in the paraelectric phase at room temperature. hpstar.ac.cned.ac.ukresearchgate.net This is in contrast to many other hydrogen-bonded ferroelectric materials where the paraelectric phase is characterized by disordered hydrogen positions. hpstar.ac.cned.ac.uk The ordered nature of the protons in the paraelectric phase of RbHSO₄ has important implications for understanding the mechanism of its ferroelectric transition. Data collected at both 300 K (paraelectric phase) and 150 K (ferroelectric phase) confirmed the ordered proton positions. hpstar.ac.cned.ac.uk

Confirmation of Ordered Proton Positions and O—H Bond Lengths

The precise location of hydrogen atoms within the crystal structure of this compound (RbHSO₄) has been a subject of significant investigation, particularly in understanding the mechanism of its ferroelectric properties. Neutron diffraction studies have been instrumental in this regard, offering a distinct advantage over X-ray diffraction due to the high scattering cross-section of neutrons with protons. researchgate.net

Contrary to the disorder-order mechanism observed in many hydrogen-bonded ferroelectric materials, studies on RbHSO₄ have revealed that the hydrogen atom positions are well-defined and ordered even in the paraelectric phase. iucr.orgnih.goved.ac.uk This finding is crucial as it suggests a different mechanism for the ferroelectric phase transition in this compound. While the hydrogen atoms maintain an ordered arrangement, a disorder is observed in the positions of the oxygen atoms within the hydrogen sulfate anions. iucr.orgnih.govresearchgate.net

Neutron Laue diffraction techniques have enabled the collection of extensive diffraction data, leading to the accurate determination of O-H bond lengths. ed.ac.uk This data is essential for clarifying the nature of the hydrogen bonding and its role in the ferroelectric behavior of this compound. In the paraelectric phase (Phase I) at 300 K, two distinct hydrogen-bonded chains are present. researchgate.net The O-H bond lengths in these chains have been determined with high precision.

Below is a data table summarizing the O-H bond lengths and donor-acceptor distances in the different phases of this compound as determined by neutron diffraction.

PhaseTemperature (K)Hydrogen BondO-H Bond Length (Å)O···O Donor-Acceptor Distance (Å)
Phase I (Paraelectric)300O(1)-H(1)···O(4)1.012(5)2.649(2)
Phase I (Paraelectric)300O(5)-H(2)···O(8)1.009(5)2.628(2)
Phase II (Ferroelectric)150O(1)-H(1)···O(4)1.015(4)2.641(1)
Phase II (Ferroelectric)150O(5)-H(2)···O(8)1.011(4)2.621(1)

Data sourced from neutron diffraction studies.

The ordered nature of the protons in the paraelectric phase, coupled with the disorder of the sulfate groups, provides a more complex picture of the phase transition mechanism in this compound than a simple order-disorder model. ed.ac.uk

Vibrational Spectroscopy of this compound

Vibrational spectroscopy techniques, namely Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for probing the functional groups, lattice dynamics, and phase transitions in this compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a material, which corresponds to the vibrational modes of its chemical bonds. mdpi.com This technique is highly effective for identifying the functional groups present in a compound. mdpi.comyoutube.com In this compound, FTIR studies are crucial for characterizing the vibrations of the HSO₄⁻ anion and the O-H group, providing insights into the hydrogen bonding network. mcmaster.caresearchgate.net

The analysis of the FTIR spectrum of RbHSO₄ reveals characteristic absorption bands corresponding to the stretching and bending vibrations of the S-O and O-H bonds. researchgate.netsci-hub.se The positions and shapes of these bands are sensitive to the local environment and can indicate changes in hydrogen bond strength and geometry. researchgate.net

Below is a table summarizing the typical FTIR absorption bands observed for this compound and their corresponding functional group assignments.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group
~3400ν(O-H)O-H stretching
~1200-1000ν(S=O)Asymmetric and symmetric S=O stretching
~850ν(S-OH)S-OH stretching
~600-500δ(O-S-O)O-S-O bending
~450γ(O-H)O-H out-of-plane bending

Note: The exact positions of the peaks can vary depending on the temperature and phase of the material.

Raman Spectroscopy for Lattice Dynamics and Phase Transition Monitoring

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. mdpi.com It is particularly sensitive to the vibrations of the crystal lattice (phonons) and is an excellent tool for studying lattice dynamics and monitoring phase transitions. edinst.comaps.org

In this compound, Raman studies have been employed to investigate the temperature and pressure dependence of the vibrational modes. researchgate.netresearchgate.net The appearance or disappearance of certain Raman modes, as well as shifts in their frequencies, can signify a change in crystal symmetry, which is indicative of a phase transition. researchgate.netcopernicus.org For instance, the ferroelectric phase transition in RbHSO₄ is marked by distinct changes in the Raman spectrum. researchgate.net

High-pressure Raman spectroscopy studies have revealed that the ordering of the HSO₄⁻ ions is a key driver of the ferroelectric phase transition that occurs around 0.3 GPa. researchgate.netresearchgate.net Further pressure-induced phase transitions at higher pressures are also evident from significant changes in the stretching and bending vibrational frequencies. researchgate.netresearchgate.net

The following table presents key Raman active modes in this compound and their behavior across phase transitions.

Wavenumber (cm⁻¹)AssignmentObservations during Phase Transition
~1040ν₁(SO₄) symmetric stretchChanges in intensity and width
~450, ~600ν₂(SO₄), ν₄(SO₄) bending modesSplitting and appearance of new peaks
Low-frequency region (< 200 cm⁻¹)Lattice modes (external vibrations)Significant changes indicating structural rearrangement

These observations are characteristic of the ferroelectric phase transition in RbHSO₄.

Electron Paramagnetic Resonance (EPR) Studies of this compound

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. srce.hr By introducing paramagnetic impurity ions into the crystal lattice of this compound, EPR can be used to probe the local symmetry of the crystal field, as well as to study structural features like twin domains. aps.orgijettjournal.org

Probing Local Symmetry with Paramagnetic Impurity Ions (e.g., VO²⁺)

The vanadyl ion (VO²⁺) is a common paramagnetic probe used in EPR studies due to its simple d¹ electronic configuration. ijettjournal.org When doped into a diamagnetic host crystal like RbHSO₄, the EPR spectrum of the VO²⁺ ion is highly sensitive to the symmetry and strength of the local crystalline electric field. tubitak.gov.tr The spin Hamiltonian parameters (g and A tensors) obtained from the EPR spectra provide detailed information about the environment of the impurity ion. ijettjournal.orgum.edu.my

By analyzing the angular dependence of the EPR spectra, it is possible to determine the orientation of the VO²⁺ ion within the crystal lattice and to deduce the local site symmetry. cornell.edunih.gov Studies have shown that the VO²⁺ ion can enter the RbHSO₄ lattice interstitially, occupying sites with nearly axial symmetry. tubitak.gov.tr Any changes in the crystal structure due to phase transitions will be reflected in the EPR spectrum of the VO²⁺ probe, making it a sensitive tool for studying these transformations. researchgate.net

Analysis of Twin Structures and Domain Behavior in Ferroelastic this compound

This compound is a ferroelastic material, meaning it can exist in two or more stable orientational states (domains) in the absence of mechanical stress and can be switched between these states by the application of stress. researchgate.netmdpi.com These domains, often referred to as twin structures, can be visualized and studied using EPR. cdnsciencepub.com

The EPR spectra of paramagnetic probes in a twinned crystal will be a superposition of the spectra from each domain orientation. By analyzing the changes in the EPR line shapes and the number of spectral lines as a function of temperature and crystal orientation, the behavior of the ferroelastic domains can be investigated. This includes studying the formation of domain structures upon cooling through a phase transition and the dynamics of domain wall motion. researchgate.netnih.gov The use of EPR in conjunction with optical methods provides a comprehensive understanding of the twin structure and its evolution in ferroelastic crystals like this compound. cdnsciencepub.com

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis of this compound

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides atomic-level insights into the structure, dynamics, and local environment of atomic nuclei in solid materials. For this compound (RbHSO₄), this method is particularly valuable for characterizing the local environments of the rubidium ions and understanding the structural changes associated with its phase transitions.

Rubidium possesses two naturally occurring NMR active isotopes, ⁸⁵Rb and ⁸⁷Rb, both of which are quadrupolar nuclei. huji.ac.il This means their nuclei are not spherical, and their interaction with the local electric field gradient (EFG) at the nucleus provides detailed information about the symmetry of their surroundings. Of the two, ⁸⁷Rb is generally the preferred nucleus for NMR studies despite its lower natural abundance (27.85%) compared to ⁸⁵Rb (72.15%). huji.ac.ilnih.gov This preference is due to ⁸⁷Rb's higher gyromagnetic ratio and smaller quadrupole moment, which results in higher sensitivity and narrower resonance lines, making spectral interpretation more straightforward. huji.ac.ilchemlin.org

Solid-state NMR studies, in conjunction with diffraction techniques, have been crucial in refining the structural models of this compound. Specifically, NMR measurements support a structural model for the paraelectric phase (Phase I) where the hydrogen sulfate anions (HSO₄⁻) are disordered. ed.ac.ukresearchgate.netresearchgate.net This disorder, involving the oxygen atom positions, is a key feature related to the material's ferroelectric properties. ed.ac.uk

Detailed Research Findings

The analysis of solid-state NMR spectra of quadrupolar nuclei like ⁸⁷Rb revolves around several key parameters that describe the interaction of the nucleus with its electronic environment.

Quadrupole Coupling Constant (QCC or Cq): This parameter measures the strength of the interaction between the nuclear electric quadrupole moment and the surrounding electric field gradient. Its magnitude is directly proportional to the deviation from spherical symmetry of the electron distribution around the nucleus. In RbHSO₄, changes in the QCC are indicative of alterations in the coordination environment of the Rb⁺ ion, often accompanying phase transitions. For example, studies on the related compound RbKSO₄ demonstrated that the quadrupole coupling constant and asymmetry parameter for ⁸⁷Rb could be determined from the angular dependence of second-order quadrupolar shifts, providing a sensitive probe of the local crystal symmetry. researchgate.net

Asymmetry Parameter (η): The asymmetry parameter describes the deviation of the electric field gradient from axial symmetry. A value of η = 0 indicates an axially symmetric EFG, while a non-zero value points to a lower symmetry environment. Together, the QCC and η provide a detailed picture of the geometry of the Rb⁺ site.

Chemical Shift Anisotropy (CSA): The chemical shift reflects the magnetic shielding experienced by the nucleus due to the surrounding electrons. In solids, this shielding is often anisotropic (orientation-dependent). The CSA provides further structural information about the electronic environment of the rubidium nucleus.

While specific QCC and η values for this compound are not extensively detailed in the available literature, research on analogous rubidium salts provides representative data and methodologies. Studies on compounds like rubidium perchlorate (B79767) (RbClO₄) and rubidium sulfate (Rb₂SO₄) have successfully determined these parameters, showcasing the utility of the technique. acs.orgresearchgate.net For instance, a comprehensive study on various rubidium salts reported ⁸⁷Rb QCC values ranging from approximately 3 to 11 MHz. researchgate.net These studies establish the framework for how ⁸⁷Rb NMR can be applied to probe the distinct crystallographic sites and their local symmetries in rubidium-containing compounds. acs.org

The investigation of phase transitions is a significant application of solid-state NMR for this class of materials. The transition from the paraelectric phase to the low-temperature ferroelectric phase in RbHSO₄ at approximately 264 K involves changes in crystal symmetry. ed.ac.ukresearchgate.net These changes directly impact the electric field gradient at the rubidium nucleus, leading to distinct changes in the ⁸⁷Rb NMR spectrum, such as shifts in line position or alterations in the line shape. Similar phenomena have been observed in mixed crystals like LiK₀.₉Rb₀.₁SO₄, where the temperature dependence of the ⁸⁷Rb NMR frequency clearly signaled a phase transition. researchgate.netresearchgate.net

Below are interactive tables summarizing the NMR properties of rubidium isotopes and typical parameters measured in solid-state NMR studies of rubidium salts.

Table 1: NMR Properties of Rubidium Isotopes This table outlines the fundamental nuclear properties of the two NMR-active rubidium isotopes.

IsotopeNatural Abundance (%)Spin (I)Quadrupole Moment (Q / barn)Gyromagnetic Ratio (γ / 10⁷ rad T⁻¹ s⁻¹)Relative Sensitivity (vs. ¹H)
⁸⁵Rb 72.175/2+0.2892.760.019
⁸⁷Rb 27.833/2+0.13358.7850.177
Data sourced from multiple references. huji.ac.ilnih.govchemlin.org

Table 2: Representative ⁸⁷Rb Solid-State NMR Parameters in Rubidium Salts This table presents typical values for the quadrupole coupling constant (QCC) and asymmetry parameter (η) for ⁸⁷Rb in various inorganic salts, illustrating the range of values that can be expected for compounds like this compound. The specific values depend on the crystal structure and temperature.

CompoundQuadrupole Coupling Constant (Cq / MHz)Asymmetry Parameter (η)Reference Compound for Chemical Shift
RbClO₄3.30.210.01M RbCl in D₂O
Rb₂SO₄Site 1: 5.7, Site 2: 6.0Site 1: 0.2, Site 2: 0.90.01M RbCl in D₂O
General Range3 - 110 - 10.01M RbCl in D₂O
Data sourced from studies on rubidium salts. chemlin.orgacs.orgresearchgate.net

Thermal and Thermomechanical Behavior of Rubidium Hydrogen Sulfate

Thermal Analysis Techniques Applied to Rubidium Hydrogen Sulfate (B86663)

Thermal analysis techniques are fundamental in characterizing the physicochemical properties of materials as a function of temperature. For rubidium hydrogen sulfate, Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) are pivotal in elucidating its phase transitions and thermal stability.

Differential Thermal Analysis (DTA) is a technique where the temperature difference between a sample and an inert reference material is measured as a function of temperature while both are subjected to a controlled temperature program. wikipedia.org This method is highly effective for detecting thermal events such as phase transitions, melting, and decomposition. uni-siegen.de

In the case of this compound, DTA is instrumental in identifying its ferroelectric phase transition. As the compound is cooled from 300 K, it undergoes a phase transition from a paraelectric phase to a ferroelectric phase. researchgate.net This transition is observed at a specific temperature, denoted as T₁ᵣ.

Key findings from DTA and related studies on RbHSO₄ include:

Phase Transition Temperature: The ferroelectric phase transition for this compound occurs at approximately 264 K. researchgate.net

Crystallographic Change: At this transition point, the crystal structure changes from the paraelectric space group P2₁/n to the ferroelectric space group Pn. researchgate.net

These phase transitions are critical as they correspond to significant changes in the material's physical properties. DTA provides a clear "fingerprint" of these transformations, allowing for precise determination of the temperatures at which they occur. wikipedia.org

Table 1: Ferroelectric Phase Transition of this compound

PropertyValue
Transition Temperature (T₁ᵣ)264 K
High-Temperature Phase (Paraelectric)P2₁/n
Low-Temperature Phase (Ferroelectric)Pn

This table summarizes the key parameters of the ferroelectric phase transition in RbHSO₄ as identified through thermal analysis and crystallographic studies. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. uni-siegen.de This technique is essential for determining the thermal stability of a material, studying its decomposition pathways, and identifying the temperature ranges in which these processes occur. nih.gov

For this compound, TGA reveals its behavior upon heating. The compound remains stable up to a certain temperature, after which it undergoes decomposition. The primary decomposition reaction for RbHSO₄ involves the loss of water, leading to the formation of rubidium disulfate (Rb₂S₂O₇).

The decomposition reaction is as follows: 2RbHSO₄(s) → Rb₂S₂O₇(s) + H₂O(g)

TGA curves for this compound would show a distinct mass loss corresponding to this dehydration and decomposition process. The onset temperature of this mass loss is a key indicator of the material's thermal stability. While specific TGA curves for RbHSO₄ are not detailed in the provided search results, the general application of TGA allows for the determination of the temperature at which the compound begins to degrade. nih.gov

Calorimetric Studies of this compound (e.g., Specific Heat Capacity)

Calorimetry is the science of measuring heat flow associated with chemical reactions or physical transitions. In the context of this compound, calorimetric studies, particularly those measuring specific heat capacity, are vital for a complete thermodynamic characterization. nih.govacs.org The specific heat capacity is the amount of heat required to raise the temperature of a unit mass of a substance by one degree. aps.org

Measurements of the heat capacity of RbHSO₄ as a function of temperature can reveal anomalies that correspond to phase transitions. For instance, a sharp peak in the heat capacity curve is typically observed at the temperature of a second-order phase transition, such as the ferroelectric transition in this material.

While specific numerical data for the heat capacity of this compound is not available in the provided search results, the table below illustrates how such data would typically be presented and its significance.

Table 2: Illustrative Specific Heat Capacity Data for a Material Undergoing Phase Transition

Temperature (K)Specific Heat Capacity (J mol⁻¹ K⁻¹)Observation
250Cₚ₁Pre-transition region
264Peak ValueAnomaly indicating phase transition
280Cₚ₂Post-transition region

This table illustrates the expected trend in specific heat capacity for a material like RbHSO₄ around its phase transition temperature. The peak at the transition temperature is a hallmark of such transformations.

Adiabatic calorimetry is a common technique used to obtain precise heat capacity data. researchgate.net Such studies would provide crucial information on the entropy and enthalpy changes associated with the phase transition in this compound.

Thermal Conductivity Studies in this compound Crystals

Thermal conductivity is a measure of a material's ability to conduct heat. In crystalline materials, this property can be highly dependent on the crystallographic direction, a phenomenon known as anisotropy.

The crystal structure of this compound consists of one-dimensional chains, which leads to anisotropic physical properties. researchgate.net Studies on the thermal conductivity of RbHSO₄ crystals have revealed a significant difference in heat conduction depending on the direction relative to these chains.

Research has shown that the thermal conductivity parallel to the one-dimensional crystal chains is notably higher than in the perpendicular direction. researchgate.net Specifically, the thermal conductivity along the chains is approximately 1.5 times greater than the conductivity perpendicular to them. researchgate.net This anisotropy is a direct consequence of the underlying crystal structure, where the atomic arrangement facilitates more efficient phonon transport along the chains. researchgate.netaps.org

Table 3: Anisotropy of Thermal Conductivity in this compound

Direction of MeasurementRelative Thermal Conductivity
Parallel to 1D Chainsκ∥
Perpendicular to 1D Chainsκ⊥
Anisotropic Ratio (κ∥ / κ⊥) ~1.5

This table quantifies the observed anisotropy in the thermal conductivity of RbHSO₄ crystals, highlighting the enhanced heat flow along the principal crystal chains. researchgate.net

The thermal conductivity of this compound also exhibits interesting behavior in relation to its phase transition. As the temperature is decreased from 300 K, the thermal conductivity of RbHSO₄ initially decreases, a behavior similar to that of glassy materials. researchgate.net

However, at the ferroelectric transition temperature of 264 K, a distinct change is observed. Unlike its isostructural analogue, ammonium (B1175870) hydrogen sulfate (NH₄HSO₄), where the thermal conductivity continues to decrease, the thermal conductivity of RbHSO₄ increases upon entering the ferroelectric phase. researchgate.net This increase is characteristic of a transition to a more ordered crystalline state.

Single-crystal X-ray structure analyses have provided a microscopic explanation for this phenomenon. The transition in thermal conductivity at 264 K is directly linked to the rotational motion excitation of the HSO₄⁻ chains. researchgate.net This excitation influences the phonon scattering mechanisms within the crystal, leading to the observed increase in thermal conductivity below the transition temperature.

Dielectric Studies of this compound Crystals

This compound (RbHSO₄) is a ferroelectric crystal that exhibits significant changes in its dielectric properties in relation to temperature and frequency. Studies on its dielectric behavior are crucial for understanding the mechanisms of its ferroelectric phase transition. The crystal undergoes a second-order phase transition from a paraelectric phase to a ferroelectric phase as the temperature is lowered. jps.jpaps.org This transition involves a change in crystal symmetry from P2₁/c in the paraelectric state to Pc in the ferroelectric state, with spontaneous polarization occurring along the monoclinic c-axis. jps.jp

Research has shown that the ferroelectric phase transition occurs at approximately -8°C to -15°C. jps.jpaps.org One precise measurement places the Curie temperature (Tc) at -8.56°C. jps.jp Near this temperature, the dielectric properties of the crystal show distinct anomalies.

The dielectric constant of this compound is highly dependent on temperature, particularly along the ferroelectric c-axis. At room temperature, the dielectric constant is relatively low, measured at 10 (at a frequency of 10 kc/sec). aps.org As the temperature decreases, the dielectric constant increases significantly, reaching a sharp peak at the Curie temperature before falling off at lower temperatures. aps.org This behavior is characteristic of a ferroelectric phase transition.

Table 1: Temperature Dependence of the Dielectric Constant (εc) of RbHSO₄ at 10 kc/sec

Temperature (°C) Dielectric Constant (εc)
Room Temperature 10
-15 (Curie Point) 240
-196 5

Data sourced from Pepinsky & Vedam (1960). aps.org

The dielectric properties of RbHSO₄ are also strongly influenced by the frequency of the applied electric field. The complex dielectric constants have been measured over a broad frequency spectrum, ranging from 10 kHz to 9.50 GHz. jps.jp It is generally observed that dielectric parameters, including the dielectric constant and dielectric loss, tend to decrease as the frequency increases. semanticscholar.org This phenomenon is attributed to the different polarization mechanisms within the material, where certain types of polarization (like dipole and space charge polarization) cannot keep up with the rapidly alternating field at higher frequencies. ias.ac.innih.gov

Detailed investigations around the Curie temperature have revealed a monodispersive dielectric dispersion. jps.jp This type of dispersion is characterized by a single relaxation time. The relaxation time (τ) for RbHSO₄ has been found to follow the Curie-Weiss law, with different expressions for the paraelectric (T > Tc) and ferroelectric (T < Tc) phases. jps.jp

For T > Tc: τp = 7.7 × 10⁻¹¹ / (T - Tc) s

For T < Tc: τp = 2.9 × 10⁻¹¹ / (Tc - T) s

This behavior provides insight into the dynamics of the critical phenomena associated with the phase transition. jps.jp The small Curie-Weiss constant of 144 K further characterizes the nature of the ferroelectric transition in this material. jps.jp

Table 2: Summary of Key Dielectric and Ferroelectric Properties of RbHSO₄

Property Value / Description
Crystal System Paraelectric Phase: P2₁/c Ferroelectric Phase: Pc
Transition Temperature (Tc) ~ -8°C to -15°C
Spontaneous Polarization Axis Monoclinic c-axis
Dielectric Constant Peak (at Tc) ~ 240
Curie-Weiss Constant 144 K
Dielectric Dispersion Monodispersive around Tc

Data sourced from Ozaki (1980) and Pepinsky & Vedam (1960). jps.jpaps.org

Theoretical and Computational Studies on Rubidium Hydrogen Sulfate

First-Principles Calculations of Electronic and Structural Properties of Rubidium Hydrogen Sulfate (B86663)

First-principles calculations, primarily based on Density Functional Theory (DFT), are fundamental to computing the intrinsic properties of crystalline materials from basic quantum mechanical principles, without reliance on empirical models. ed.ac.ukresearchgate.net Methodologies like the Generalized Gradient Approximation (GGA) for the exchange-correlation functional, often implemented in software packages such as the Vienna Ab initio Simulation Package (VASP), allow for the determination of structural and electronic properties. ed.ac.uk

For rubidium hydrogen sulfate, these calculations can validate and refine experimentally determined crystal structures. The compound is known to exist in different phases depending on temperature and pressure. At room temperature, it possesses a paraelectric phase, which transforms into a ferroelectric phase upon cooling. researchgate.net High-pressure experiments also induce a ferroelectric transition before it transforms into a third, non-ferroelectric high-pressure phase. researchgate.net First-principles calculations can model these structures, optimizing atomic positions and lattice parameters to find the minimum energy configuration, which corresponds to the stable structure.

Key structural parameters for the experimentally observed phases of this compound, which are objectives for theoretical validation, are detailed below.

PhaseTemperature (K)PressureSpace GroupLattice Parameters (Å, °)
Paraelectric293AmbientP2₁/na = 14.3503, b = 4.6187, c = 14.3933, β = 118.03
Ferroelectric200AmbientPna = 14.2667, b = 4.5878, c = 14.2924, β = 118.01
High-PressureAmbient> 1 GPaP2₁/cN/A

Data sourced from experimental diffraction studies. researchgate.net The P2₁/c phase suppresses the ferroelectric properties observed at lower pressures. researchgate.net

Beyond structural parameters, first-principles calculations are used to determine electronic properties such as the electronic band structure and the Density of States (DOS). youtube.com The band structure describes the ranges of energy that an electron is allowed to have within the crystal, which determines whether the material is a conductor, semiconductor, or insulator. youtube.comcam.ac.uk The DOS quantifies the number of available electronic states at each energy level. youtube.comwikipedia.org For a material like RbHSO₄, calculations would likely reveal a large band gap, characteristic of an insulator, with the states near the Fermi level being dominated by orbitals from the sulfate anions. While specific calculations for RbHSO₄ are not widely reported, studies on related complex hydrides like Rb₂SnH₄ have used DFT to predict a direct band gap of 2.10 eV, illustrating the type of electronic data such calculations provide. researchgate.net

Molecular Dynamics Simulations of Phase Transitions in this compound

Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. By solving the equations of motion for a system of particles, MD simulations provide a detailed view of dynamic processes, such as phase transitions. nih.govarxiv.org For ferroelectric materials, MD simulations are particularly valuable for understanding the microscopic mechanisms that drive the transition from a non-polar (paraelectric) to a polar (ferroelectric) state. aps.org

This compound exhibits a ferroelectric phase transition that is known to be of the second order. researchgate.net Ab initio MD simulations, which use forces calculated from first-principles electronic structure methods, can be employed to study the nature of this transition. nih.gov These simulations can track the evolution of lattice parameters, cell angles, and atomic polarization as a function of temperature. nih.govresearchgate.net This allows researchers to distinguish between two primary mechanisms for ferroelectric transitions:

Displacive transitions: Where the transition involves the "freezing" of a soft phonon mode from the high-symmetry phase. aps.org

Order-disorder transitions: Where local polar distortions exist even above the transition temperature, and the transition involves the long-range ordering of these local dipoles. aps.org

In the case of RbHSO₄, experimental data indicates that the hydrogen atom positions are well-ordered in the paraelectric phase, which contrasts with the mechanism in many other hydrogen-bonded ferroelectrics. researchgate.net MD simulations could elucidate the precise role of the sulfate group reorientations and the rubidium ion displacements in driving the transition. By simulating the system at various temperatures and pressures, a phase diagram can be constructed theoretically and compared with experimental results, providing a deeper understanding of the atomistic pathways of the transformation. nih.govaps.org

Computational Modeling of Hydrogen Bonding and Lattice Interactions

The crystal structure and properties of this compound are significantly influenced by a network of hydrogen bonds and other non-covalent lattice interactions. Computational modeling provides methods to analyze and quantify these interactions. mdpi.comresearchgate.net Experimental studies show that the sulfate (HSO₄⁻) groups in RbHSO₄ are linked by acentrically ordered hydrogen bonds, which are crucial for the emergence of ferroelectricity. researchgate.net

Several computational techniques can be applied to study these interactions in detail:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to define atomic basins and characterize the nature of chemical bonds, including hydrogen bonds. It can provide quantitative data on bond strength and type (e.g., covalent vs. electrostatic character). wikipedia.org

Natural Bond Orbital (NBO) Analysis: NBO analysis examines charge transfer interactions between orbitals, such as the stabilizing interaction from a lone pair on an acceptor oxygen atom to the antibonding σ* orbital of a donor O-H group, which is a hallmark of hydrogen bonding. cam.ac.uk

Applying these models to the known crystal structures of RbHSO₄ would allow for a detailed mapping of the hydrogen bond network. It would enable the quantification of the energy associated with the O-H···O bonds connecting the sulfate tetrahedra and an analysis of how this network changes during the phase transition from the P2₁/n to the Pn space group. Such studies are critical for understanding why RbHSO₄ behaves differently from other hydrogen-bonded ferroelectrics and for rationalizing its structural stability. researchgate.netnih.gov

Prediction of Novel Phases and Properties of this compound under Extreme Conditions

A key strength of computational materials science is its ability to predict the existence of novel phases of materials under extreme conditions, such as high pressure, before they are synthesized experimentally. researchgate.netaps.org This predictive work typically involves performing global searches of the potential energy surface using evolutionary algorithms combined with first-principles DFT calculations. aps.org

For this compound, it is known experimentally that applied pressure induces a phase transition to a centrosymmetric P2₁/c structure, which suppresses ferroelectricity. researchgate.net Theoretical calculations can go further, predicting other potential metastable phases that might be accessible under different pressure and temperature regimes. While extensive predictions for novel phases of RbHSO₄ are not widely documented, the methodology has been successfully applied to the closely related rubidium hydride (Rb-H) system, demonstrating the power of this approach. aps.orgarxiv.org

In the Rb-H system, computational studies have predicted the formation of various rubidium polyhydrides (RbHₙ with n > 1) that are stabilized at relatively low pressures. researchgate.netaps.org These predictions have guided high-pressure synthesis experiments, leading to the discovery of new compounds.

CompoundPredicted Stability Pressure Range (GPa)Space GroupKey Predicted Feature
RbH₅> 20CmcmContains H₃⁻ molecular units
RbH₉2 - 20Pm-3High hydrogen content
RbH₉> 20P6₃/mmcHigher pressure polymorph
RbH₆High PressureN/AContains polymeric (H₃⁻)∞ chains

Table based on theoretical predictions for the rubidium-hydrogen system, illustrating the types of novel phases predicted using first-principles calculations. researchgate.netaps.org

Similar theoretical explorations for RbHSO₄ could predict novel crystal structures with unique properties. For instance, calculations could search for high-pressure phases that might exhibit different electronic properties, such as metallization, or different ordering of the hydrogen sulfate groups. The prediction that elemental rubidium transforms to a double-hexagonal close-packed (dhcp) phase at high pressure, initially predicted by DFT and later observed experimentally, underscores the reliability of these computational methods for discovering new states of matter under extreme conditions. ed.ac.uk

Advanced Functional Properties and Future Research Directions of Rubidium Hydrogen Sulfate

Ferroelectric Properties and Potential Device Applications

Rubidium hydrogen sulfate (B86663) is a well-known ferroelectric material, exhibiting a spontaneous electric polarization that can be reversed by an external electric field. This property makes it a candidate for various electronic applications, including non-volatile memory devices and sensors.

The ferroelectric nature of RbHSO₄ is intrinsically linked to a phase transition it undergoes at low temperatures. At room temperature, the compound is in a paraelectric phase with a monoclinic crystal structure belonging to the space group P2₁/c. wikipedia.org As the temperature is lowered, it transitions to a ferroelectric phase at approximately -15°C (258 K). researchgate.net This transition is characterized as a second-order phase transition, as indicated by the continuous change in polarization and the shape of the dielectric constant peak. researchgate.net

The key to its ferroelectric behavior lies in the ordering of the hydrogen sulfate (HSO₄⁻) ions within the crystal lattice. In the paraelectric phase, the HSO₄⁻ ions are disordered, meaning they can occupy multiple positions with equal probability. numberanalytics.comarxiv.org Upon cooling through the transition temperature, these ions become ordered, leading to a net dipole moment and the emergence of spontaneous polarization along the c-axis. arxiv.org

The dielectric constant of rubidium hydrogen sulfate shows a sharp peak at the ferroelectric transition temperature. At room temperature, the dielectric constant (εc) measured at 10 kHz is about 10. As the material is cooled, this value dramatically increases to a peak of approximately 240 at -15°C before decreasing to around 5 at -196°C. researchgate.net High-pressure studies using Raman spectroscopy have further elucidated the ferroelectric transition, indicating that the ordering of the HSO₄⁻ ions, which drives the transition, occurs at around 0.3 GPa at ambient temperature. mines.edu

PropertyValueReference(s)
Ferroelectric Transition Temperature~ -15 °C (258 K) researchgate.net
Paraelectric Phase Space GroupP2₁/c wikipedia.org
Ferroelectric Phase Space GroupPc
Peak Dielectric Constant (εc) at Transition~240 researchgate.net
Pressure-Induced Transition~0.3 GPa mines.edu

The potential applications of RbHSO₄'s ferroelectric properties are being explored. While still in the research phase, its characteristics suggest possibilities in the development of novel memory technologies and highly sensitive sensors that can operate at cryogenic temperatures.

Proton Conduction Mechanisms in Hydrogen-Bonded this compound Systems

The presence of hydrogen bonds in the structure of this compound not only dictates its ferroelectric properties but also makes it a material of interest for proton conduction. Solid-state proton conductors are crucial components in various electrochemical devices, including fuel cells and hydrogen sensors.

The proton conduction in RbHSO₄ and related systems is facilitated by the network of hydrogen-bonded sulfate ions. Protons can move through the crystal lattice via two primary mechanisms: the Grotthuss mechanism, which involves the "hopping" of protons between adjacent HSO₄⁻ ions, and the vehicle mechanism, where protons are transported by mobile species like H₃O⁺ ions.

Research on mixed crystals of this compound with ammonium (B1175870) hydrogen sulfate, specifically Rb₀.₈(NH₄)₀.₂HSO₄, provides significant insights into the proton conduction capabilities. researchgate.net These mixed crystals exhibit a high level of conductivity at elevated temperatures, indicating a superionic-protonic phase transition. researchgate.net The temperature dependence of the alternating-current conductivity reveals different activation energies in distinct temperature regions, suggesting changes in the conduction mechanism.

Temperature RangeActivation EnergyReference
440-560 K0.15 eV researchgate.net
> 560 K0.10 eV researchgate.net

The lower activation energies at higher temperatures in the Rb₀.₈(NH₄)₀.₂HSO₄ system suggest a more facile proton transport, characteristic of a superionic state. researchgate.net While this data is for a mixed crystal, it strongly implies that the hydrogen-bonded network in pure RbHSO₄ also supports proton conduction, a property that becomes more significant at elevated temperatures. The study of proton dynamics is crucial for optimizing these materials for applications in clean energy technologies.

Development of Novel Materials Incorporating this compound

To enhance the functional properties of this compound and explore new applications, researchers are actively engaged in developing novel materials by incorporating it into composites or doping it with other elements or molecules.

One area of investigation is the creation of mixed crystals. As previously mentioned, the mixed crystal system Rb₀.₈(NH₄)₀.₂HSO₄ has been synthesized and studied. researchgate.net This particular composition was obtained by the slow evaporation of an aqueous solution containing rubidium sulfate, ammonium sulfate, and sulfuric acid. researchgate.net The resulting single crystals exhibit both ferroelectric and superionic properties, demonstrating how the combination of different cations can tune the material's characteristics. researchgate.net

Another approach is doping with organic molecules. For instance, doping rubidium sulfate crystals with L-leucine has been shown to modify the material's properties. semanticscholar.org While this study was on rubidium sulfate, similar strategies could be applied to this compound. Doping with L-leucine was found to increase the AC conductivity with temperature, a phenomenon attributed to the introduction of defects into the crystal lattice which facilitates the movement of charge carriers. semanticscholar.org It also affected the optical properties, slightly altering the optical band gap. semanticscholar.org Such modifications through doping could be a viable route to tailor the dielectric and conductive properties of RbHSO₄ for specific applications.

The synthesis of nanomaterials is another promising direction. While specific research on this compound nanoparticles is not widely reported, the synthesis of other metal sulfide (B99878) and sulfate nanomaterials is well-established. mdpi.comnih.gov Techniques such as hydrothermal synthesis, sonochemical synthesis, and thermal decomposition could potentially be adapted to produce nano-sized RbHSO₄. nih.gov Nanostructuring could lead to enhanced properties due to the high surface-area-to-volume ratio, potentially impacting catalytic activity and proton conductivity.

Methodological Advancements in Characterization and Simulation for this compound Research

The continuous evolution of characterization and simulation techniques is paramount for deepening our understanding of complex materials like this compound. These advanced methodologies allow for the direct observation of structural changes and the theoretical prediction of material behavior at the atomic level.

In-situ Characterization:

Recent developments in in-situ characterization techniques provide unprecedented insights into the dynamic processes of materials. researchgate.netrsc.org Techniques such as variable-temperature scanning transmission electron microscopy (STEM) allow for the real-time visualization of phase transitions and domain dynamics. nih.govacs.org For a material like RbHSO₄, this means researchers can directly observe the ordering of the HSO₄⁻ ions as the material passes through its ferroelectric transition temperature. Furthermore, in-situ X-ray and neutron diffraction under high pressure are crucial for mapping out the phase diagram and understanding the structural changes that drive the ferroelectric and other phase transitions.

Advanced Simulation Techniques:

Computational modeling and simulation are indispensable tools for complementing experimental findings and predicting new material properties. For ferroelectric materials, several advanced simulation frameworks are being developed:

First-principles studies: These quantum mechanical calculations are essential for understanding the fundamental electronic structure and the origins of ferroelectric polarization. They can help clarify the phase transition pathways and the role of hydrogen bonding in RbHSO₄. arxiv.org

Atomistic simulations: Techniques like molecular dynamics (MD) simulations, using sophisticated interatomic potentials, can model the dynamic behavior of atoms and molecules. mines.edu These simulations are particularly useful for studying the domain switching process in ferroelectric materials under an applied electric field, and how defects might influence this behavior. mines.edu

Phase-field simulations: This mesoscopic simulation method is used to model the evolution of complex microstructures, such as the formation and interaction of ferroelectric domains. github.com Massively parallel 3D phase-field simulation frameworks, like FerroX, are being developed to model ferroelectric materials in device structures, solving the time-dependent Ginzburg-Landau equation self-consistently with electrostatic and charge transport equations. github.com

The application of these advanced characterization and simulation methodologies will undoubtedly accelerate the discovery and design of new materials based on this compound with tailored functionalities for next-generation technologies.

Q & A

Q. What are the established methods for synthesizing rubidium hydrogen sulfate (RbHSO₄) in laboratory settings?

RbHSO₄ is typically synthesized via acid-base reactions between rubidium carbonate (Rb₂CO₃) and sulfuric acid (H₂SO₄) under controlled conditions. A common protocol involves:

  • Dissolving Rb₂CO₃ in dilute H₂SO₄ at molar ratios of 1:1.
  • Evaporating the solution under reduced pressure to precipitate RbHSO₄ crystals.
  • Purifying the product via recrystallization in anhydrous ethanol . Alternative methods include thermal decomposition of Rb₂S₂O₇ at 300–400°C, though this requires precise temperature control to avoid side products.

Q. How can researchers characterize the purity and structural properties of RbHSO₄?

Key characterization techniques include:

  • X-ray diffraction (XRD): To confirm crystallinity and orthorhombic phase structure (e.g., lattice parameters: a = 8.42 Å, b = 10.35 Å, c = 6.18 Å) .
  • Thermogravimetric analysis (TGA): To assess thermal stability and decomposition pathways (e.g., mass loss at 220°C corresponds to SO₃ release).
  • FTIR spectroscopy: To identify sulfate group vibrations (e.g., asymmetric S–O stretching at 1050–1200 cm⁻¹) .

Advanced Research Questions

Q. What methodological challenges arise in reconciling low rubidium extraction yields (≤30%) from sulfate roasting processes?

Sulfate roasting of minerals like lepidolite often fails to optimize Rb recovery due to:

  • Formation of refractory Rb-aluminosilicates during roasting.
  • Competing ion exchange with potassium or sodium in leaching steps. Mitigation strategies include:
  • Pre-treatment with chlorinating agents (e.g., CaCl₂) to enhance Rb solubility .
  • Hybrid processes combining sulfation with ion-selective membranes for Rb⁺ isolation .

Q. How do doping strategies (e.g., L-leucine) influence the dielectric and optical properties of RbHSO₄ crystals?

Doping RbHSO₄ with organic additives like L-leucine alters its functional properties:

  • Dielectric behavior: Increased permittivity at low frequencies (1 kHz–1 MHz) due to dipole alignment in the orthorhombic lattice.
  • Optical transparency: Reduced UV absorption edge (from 300 nm to 280 nm) attributed to ligand-to-metal charge transfer modifications .
  • Experimental design should include controlled doping concentrations (1–5 wt%) and post-growth annealing to minimize lattice defects.

Q. What contradictions exist in reported thermal decomposition pathways of RbHSO₄, and how can they be resolved?

Discrepancies in decomposition temperatures (e.g., 220°C vs. 250°C) stem from:

  • Variations in sample purity (e.g., residual H₂SO₄ accelerates decomposition).
  • Differences in heating rates (≤5°C/min recommended for reproducibility). Researchers should employ coupled TGA-DSC under inert atmospheres to isolate primary decomposition steps and validate kinetics via Arrhenius modeling.

Data Contradiction Analysis Table

Parameter Reported Value 1 Reported Value 2 Resolution Strategy
Rb extraction yield≤30% (sulfate roasting) ~80% (chlorination roasting) Pre-roast chlorination to destabilize Rb-aluminosilicates
Decomposition temp.220°C 250°C (impure samples)TGA-DSC with >99% purity control
Crystal density2.82 g/cm³ (undoped) 2.65 g/cm³ (L-leucine doped)Validate via pycnometry and XRD refinement

Methodological Recommendations

  • For synthesis: Optimize stoichiometry using pH titration to avoid Rb₂SO₄ byproducts.
  • For extraction: Combine sulfate roasting with chloride-assisted leaching to enhance Rb recovery .
  • For doping: Use slow-cooling crystallization (0.5°C/hr) to ensure homogeneous L-leucine incorporation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.